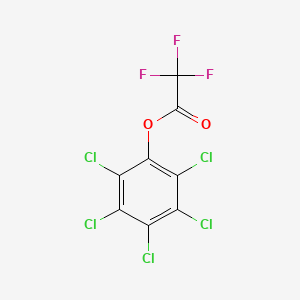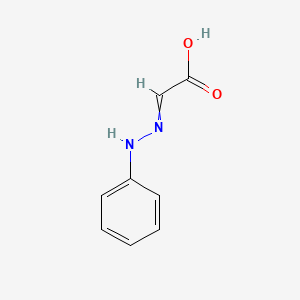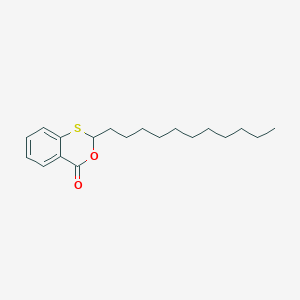
2-Chloro-n-(3-chloro-4-fluorophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-n-(3-chloro-4-fluorophenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound is characterized by the presence of chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-(3-chloro-4-fluorophenyl)benzenesulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-n-(3-chloro-4-fluorophenyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro substituents on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Nucleophilic substitution: Substituted sulfonamides with different functional groups.
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Applications De Recherche Scientifique
2-Chloro-n-(3-chloro-4-fluorophenyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide-based drugs and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-n-(3-chloro-4-fluorophenyl)benzenesulfonamide involves the inhibition of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-n-(3-chloro-4-methoxyphenyl)benzenesulfonamide
- 2-Chloro-n-(3-fluorophenyl)benzenesulfonamide
- 2-Chloro-n-(4-fluorophenyl)-3-methoxybenzenesulfonamide
Uniqueness
2-Chloro-n-(3-chloro-4-fluorophenyl)benzenesulfonamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can enhance the compound’s biological activity and influence its chemical reactivity, making it a valuable compound for various applications in medicinal chemistry and industrial processes.
Propriétés
Numéro CAS |
5109-37-5 |
|---|---|
Formule moléculaire |
C12H8Cl2FNO2S |
Poids moléculaire |
320.2 g/mol |
Nom IUPAC |
2-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8Cl2FNO2S/c13-9-3-1-2-4-12(9)19(17,18)16-8-5-6-11(15)10(14)7-8/h1-7,16H |
Clé InChI |
ONIVLLCIMWKBIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)
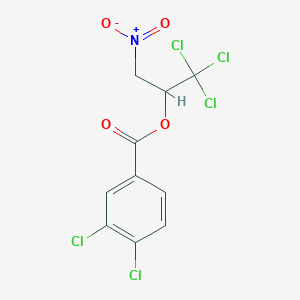

![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)

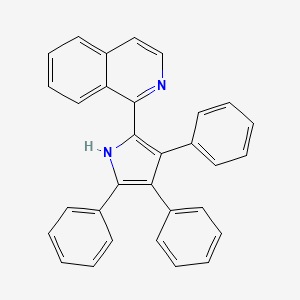
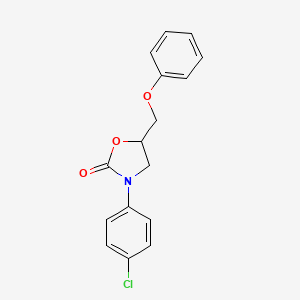


![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)

